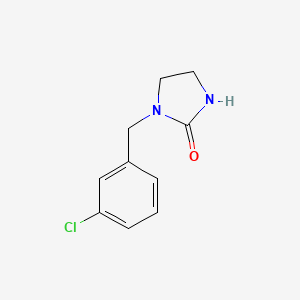

1-(3-Chlorobenzyl)imidazolidin-2-one

CAS No.: 896683-64-0

Cat. No.: VC5754545

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896683-64-0 |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 |

| IUPAC Name | 1-[(3-chlorophenyl)methyl]imidazolidin-2-one |

| Standard InChI | InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) |

| Standard InChI Key | BWBAZKSTBCFLBK-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₁ClN₂O, reflects a bicyclic structure comprising a five-membered imidazolidin-2-one ring fused to a 3-chlorobenzyl substituent . The imidazolidinone core contains two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2, while the benzyl group introduces a chlorine atom at the meta position of the aromatic ring .

The SMILES notation (C1CN(C(=O)N1)CC2=CC(=CC=C2)Cl) and InChIKey (BWBAZKSTBCFLBK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The planar imidazolidinone ring adopts an envelope conformation, while the benzyl group extends perpendicularly, minimizing steric hindrance .

Collision Cross-Section (CCS) Profiles

Predicted CCS values for various adducts, calculated using ion mobility spectrometry, are critical for mass spectrometry-based identification :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.06326 | 144.2 |

| [M+Na]⁺ | 233.04520 | 157.2 |

| [M+NH₄]⁺ | 228.08980 | 152.5 |

| [M-H]⁻ | 209.04870 | 146.2 |

These values aid in distinguishing the compound from structural analogs during analytical workflows .

Synthetic Methodologies

Base-Catalyzed Hydroamidation

A seminal study by The Journal of Organic Chemistry (2019) details the synthesis of imidazolidin-2-ones via BEMP-catalyzed intramolecular hydroamidation of propargylic ureas . While the report focuses on phenyl-substituted analogs, the methodology is directly applicable to synthesizing 1-(3-chlorobenzyl)imidazolidin-2-one by substituting the propargylic urea precursor with a 3-chlorobenzyl group .

Reaction Mechanism:

-

Deprotonation: The strong base BEMP abstracts the urea proton, generating a nucleophilic amine .

-

Cyclization: The amine attacks the electrophilic carbon of the propargyl group, forming the imidazolidinone ring .

-

Tautomerization: A keto-enol tautomerization stabilizes the final product .

This method achieves quantitative yields under mild conditions (room temperature, 1 hour) , outperforming traditional thermal cyclization approaches.

Alternative Routes

A related compound, 1-(3-chlorophenyl)imidazolidin-2-one (CAS 14088-98-3), is synthesized via nucleophilic substitution of 3-chloroaniline with ethylene carbonate . Adapting this route to introduce a benzyl group would require additional steps, such as Friedel-Crafts alkylation, but may face challenges in regioselectivity .

Physicochemical and Spectral Properties

Spectroscopic Data

Although NMR data for 1-(3-chlorobenzyl)imidazolidin-2-one are unavailable, spectra of the analogous 1-(3-chlorobenzoyl) derivative (C₁₀H₉ClN₂O₂) reveal characteristic carbonyl (δ 165 ppm in ¹³C NMR) and aromatic proton signals (δ 7.4–7.6 ppm in ¹H NMR) . The benzyl group’s methylene protons are expected to resonate near δ 4.3 ppm as a singlet .

Pharmacological and Industrial Applications

Material Science Applications

The compound’s rigid bicyclic structure and halogen substituent could serve as a monomer in high-performance polymers, imparting flame retardancy and thermal stability .

Analytical and Regulatory Considerations

Detection and Quantification

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) is recommended for precise quantification, leveraging the compound’s distinct CCS and m/z profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume